2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide

Description

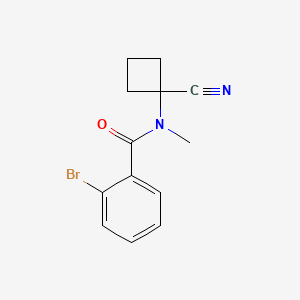

2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide is a brominated benzamide derivative featuring a 2-bromo-substituted aromatic ring, an N-methyl group, and an N-(1-cyanocyclobutyl) substituent. The compound’s structural uniqueness arises from the strained cyclobutyl ring fused with a cyano group, which influences its electronic and steric properties.

The cyanocyclobutyl group may enhance metabolic stability or target binding compared to other substituents.

Properties

IUPAC Name |

2-bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-16(13(9-15)7-4-8-13)12(17)10-5-2-3-6-11(10)14/h2-3,5-6H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFAPYZFBQWRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1Br)C2(CCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide typically involves the following steps:

Formation of the Cyanocyclobutyl Intermediate: The initial step involves the synthesis of the cyanocyclobutyl intermediate. This can be achieved through the reaction of cyclobutanone with a cyanide source under basic conditions.

Bromination: The next step involves the bromination of the intermediate. This is typically carried out using bromine or a bromine-containing reagent in the presence of a suitable solvent.

Amidation: The final step involves the formation of the benzamide moiety. This can be achieved by reacting the brominated intermediate with N-methylbenzamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for the reduction of the nitrile group.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

Substitution: Derivatives with different functional groups replacing the bromine atom.

Reduction: Amines resulting from the reduction of the nitrile group.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various synthetic routes. For example, the compound can undergo transformations such as:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, allowing for the synthesis of derivatives with varied biological activities.

- Coupling Reactions : It can participate in coupling reactions to form larger organic frameworks, which are essential in drug discovery and development.

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide is being investigated for its potential pharmacological properties. Some notable applications include:

- Anticancer Research : Preliminary studies suggest that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, related compounds have shown efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes. For example, it could potentially inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory responses.

- Neuropharmacological Effects : Research indicates that modifications similar to those found in this compound may affect serotonin receptor binding affinities, suggesting potential applications in treating anxiety or depression .

Material Science

The compound is also relevant in material science for the development of new materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers or coatings that require particular characteristics such as increased durability or altered thermal properties.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-5-(1-cyanocyclobutyl)-N-methylbenzamide (7h)

- Structure: Shares the N-methylbenzamide core and 1-cyanocyclobutyl group but incorporates a sulfonamido-linked 5-bromo-2-hydroxyphenyl moiety.

- Synthesis: Prepared via a two-step reaction involving 3-amino-5-(1-cyanocyclobutyl)-N-methylbenzamide and 5-bromo-2-hydroxybenzenesulfonyl chloride, followed by reverse-phase HPLC purification (>95% purity) .

5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide (Compound 6c)

- Structure: Contains a cyanomethyl group and indole ring instead of the cyanocyclobutyl and benzamide.

- Synthesis: Derived from 5-bromo-1-(cyanomethyl)indole-2-carboxylic acid and N-methylaniline via amide coupling (LC/MS: m/z 368 [M+H]⁺) .

- Key Differences: The indole scaffold enables π-π stacking interactions, while the cyanomethyl group offers less steric hindrance than the cyanocyclobutyl. This may enhance binding to aromatic-rich enzyme pockets.

2-Bromo-N-(1-cyano-cyclohexyl)-acetamide

2-Bromo-N-o-tolylbenzamide

- Structure: Features an o-tolyl (2-methylphenyl) group instead of the cyanocyclobutyl.

- Molecular Formula: C₁₄H₁₂BrNO (MW: 290.16) .

- Key Differences : The methyl group on the aromatic ring enhances hydrophobicity, likely improving membrane permeability but reducing polarity.

2-Bromo-N-[2-(1H-indol-3-yl)ethyl]-N-methylbenzamide

Table 1: Structural and Physicochemical Comparison

Key Findings and Implications

Substituent Impact: The 1-cyanocyclobutyl group in the target compound balances steric hindrance and reactivity due to ring strain, distinguishing it from bulkier (e.g., cyclohexyl) or more flexible (e.g., cyanomethyl) analogs. Sulfonamido groups (e.g., in 7h) enhance polarity but may limit bioavailability compared to the target’s simpler benzamide structure.

Synthetic Complexity :

- Multi-step syntheses with HPLC purification (e.g., 7h ) are common for high-purity bromobenzamides, suggesting similar requirements for the target compound.

Biological Relevance: The indole and sulfonamido derivatives (e.g., 7h, Compound 6c) highlight the importance of heterocycles in inhibitor design, though the target’s cyanocyclobutyl group offers a novel pharmacophore for exploration.

Physicochemical Properties :

- Smaller substituents (e.g., methyl in 2-Bromo-N-o-tolylbenzamide ) improve lipophilicity, whereas polar groups (e.g., sulfonamido) enhance aqueous solubility.

Biological Activity

2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, pharmacokinetics, and related research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H14BrN3O

- CAS Number : [specific CAS number not provided in the search results]

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which can include enzymes and receptors.

Target Interactions

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical biochemical pathways, leading to therapeutic effects in various diseases.

- Receptor Modulation : The compound may bind to receptors, altering their activity and influencing cellular responses.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Some studies have suggested that derivatives of this compound can inhibit tumor growth by targeting oncogenic pathways.

- Neuroprotective Effects : There is evidence that certain analogs protect against neuronal damage in models of neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

- Absorption : Compounds in this category are often designed for optimal oral bioavailability.

- Metabolism : Metabolic pathways may involve phase I (oxidation) and phase II (conjugation) reactions.

- Excretion : Renal excretion is common for many small molecules, affecting their half-life and efficacy.

Research Findings and Case Studies

Recent studies have investigated the biological activity of related compounds, providing insight into the potential effects of this compound.

Case Study 1: Anticancer Activity

A study screened a library of compounds for their ability to inhibit MYC oncogenes. Among the hits, several benzamide derivatives showed significant inhibition of MYC binding, suggesting a potential role for this compound in cancer therapy .

| Compound ID | Max Activity (%) | EC50 (μM) |

|---|---|---|

| Compound A | 97 | 6 ± 1 |

| Compound B | 45 | 18 ± 4 |

Case Study 2: Neuroprotective Effects

Another study identified a series of benzamide derivatives that demonstrated protective effects on pancreatic β-cells against endoplasmic reticulum stress. These findings support the hypothesis that structurally similar compounds could offer neuroprotection .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide, and what analytical methods validate its purity?

- Synthesis : The compound is typically synthesized via a two-step reaction. First, 3-amino-5-(1-cyanocyclobutyl)-N-methylbenzamide reacts with methylamine in THF under heating, followed by coupling with a brominated sulfonamide intermediate (e.g., 5-bromo-2-hydroxyphenyl sulfonyl chloride). Reverse-phase HPLC is used for purification, yielding ≥95% purity .

- Characterization : H NMR and LCMS are critical for structural confirmation. For example, specific proton shifts in the H NMR spectrum (e.g., aromatic protons at δ 7.2–7.8 ppm and cyclobutyl C-H resonances near δ 3.5–4.0 ppm) confirm regiochemistry. High-resolution mass spectrometry (HRMS) validates the molecular formula .

Q. How does the 1-cyanocyclobutyl substituent influence the compound’s chromatographic behavior?

- The electron-withdrawing cyano group and strained cyclobutane ring alter retention times in reverse-phase HPLC. Compared to simpler benzamide derivatives, this substituent increases hydrophobicity, requiring mobile-phase optimization (e.g., acetonitrile/water gradients with 0.1% formic acid) to achieve baseline separation .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for brominated benzamide derivatives?

- Data Contradictions : Discrepancies in bond angles or torsional strain (e.g., cyclobutyl ring puckering) may arise due to dynamic disorder in crystal structures. Refinement using SHELXL (with twin-law corrections) or complementary techniques like DFT calculations can reconcile these issues. For example, SHELX’s robust handling of high-resolution data ensures accurate anisotropic displacement parameters .

- Validation : Cross-validate with spectroscopic data (e.g., C NMR chemical shifts for carbonyl groups) to confirm structural assignments .

Q. How can computational modeling predict the reactivity of the 1-cyanocyclobutyl group in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the cyclobutane ring’s strain energy (~25 kcal/mol) and electron density distribution. The cyano group’s inductive effect polarizes adjacent bonds, making the cyclobutyl carbon susceptible to nucleophilic attack. Solvent effects (e.g., THF vs. DMF) are modeled using the Polarizable Continuum Model (PCM) .

Q. What experimental design optimizes the compound’s solubility for biological assays?

- Approach :

- Solubility Screening : Test solvents like DMSO, ethanol, and aqueous buffers (pH 4–9) with sonication.

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance aqueous solubility.

- Thermodynamic Solubility : Measure via shake-flask method followed by HPLC quantification .

Methodological Considerations

Q. How do substituent effects (bromo, cyano, methyl) impact the compound’s electronic structure?

- Spectroscopic Analysis :

- Bromine : Heavy atom effect quenches fluorescence but enhances X-ray diffraction contrast.

- Cyano Group : Strong IR absorption at ~2240 cm (C≡N stretch) and deshielded C NMR signal (~120 ppm).

- Methyl Group : H NMR singlet at δ 2.8–3.2 ppm confirms N-methylation .

Q. What are the limitations of using reverse-phase HPLC for purity assessment, and how are they mitigated?

- Limitations : Co-elution of stereoisomers or degradation products.

- Mitigation :

- Tandem Techniques : LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity.

- Alternative Phases : HILIC or chiral columns resolve structurally similar impurities .

Comparative Analysis

Q. How does this compound compare to analogues with cyclohexyl or triazole substituents?

- Cyclobutyl vs. Cyclohexyl : The smaller cyclobutyl ring increases steric strain but improves metabolic stability compared to cyclohexyl derivatives (e.g., compound 7l vs. 7m in ).

- Triazole Substituents : Replacement with 1H-1,2,4-triazol-3-yl (e.g., 7n ) introduces hydrogen-bonding capacity, altering binding affinity in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.